molecular formula C21H27NO6 B264438 N-{2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}leucine

N-{2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}leucine

Numéro de catalogue B264438
Poids moléculaire: 389.4 g/mol
Clé InChI: CDKWACSMHPTBAQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-{2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}leucine, commonly known as TAK-242, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. It was first synthesized in 2004 by researchers at Takeda Pharmaceutical Company Limited, and since then, its properties and mechanisms of action have been extensively investigated.

Mécanisme D'action

TLR4 is a transmembrane receptor that recognizes various pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs). Upon activation, TLR4 triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines. TAK-242 binds to an intracellular domain of TLR4 and prevents the recruitment of adaptor proteins, thereby blocking downstream signaling.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory effects, TAK-242 has been shown to have other biochemical and physiological effects. It has been reported to inhibit the growth and proliferation of cancer cells, possibly through its effects on TLR4 signaling. TAK-242 has also been shown to reduce oxidative stress and improve mitochondrial function in animal models of sepsis.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of TAK-242 is its selectivity for TLR4, which allows for specific targeting of this receptor without affecting other pathways. However, TAK-242 has also been shown to have off-target effects on other receptors and enzymes, which can complicate interpretation of experimental results. Another limitation is the relatively low solubility of TAK-242, which can make it difficult to use in certain experimental systems.

Orientations Futures

There are several potential future directions for research on TAK-242. One area of interest is the development of more potent and selective TLR4 inhibitors based on the structure of TAK-242. Another direction is the investigation of the effects of TAK-242 on other diseases and conditions, such as neuroinflammation and autoimmune disorders. Finally, further studies are needed to fully understand the molecular mechanisms underlying the effects of TAK-242 on TLR4 signaling and other pathways.

Méthodes De Synthèse

The synthesis of TAK-242 involves several steps, starting with the reaction of 7-hydroxy-3,4,8-trimethylcoumarin with 2-bromo-1-(4-hydroxyphenyl)ethanone to form 2-(7-hydroxy-3,4,8-trimethylcoumarin-2-yl)propan-2-ol. This intermediate is then reacted with N,N-diisopropylethylamine and 2-chloro-1-(3-methoxypropyl)benzene to form the final product, TAK-242.

Applications De Recherche Scientifique

TAK-242 has been studied extensively for its potential therapeutic applications in various diseases, including sepsis, inflammatory bowel disease, and cancer. It is a selective inhibitor of Toll-like receptor 4 (TLR4), a key receptor involved in the innate immune response. By blocking TLR4 signaling, TAK-242 has been shown to reduce inflammation and improve outcomes in animal models of sepsis and other inflammatory diseases.

Propriétés

Nom du produit

N-{2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}leucine

Formule moléculaire

C21H27NO6

Poids moléculaire

389.4 g/mol

Nom IUPAC

4-methyl-2-[2-(3,4,8-trimethyl-2-oxochromen-7-yl)oxypropanoylamino]pentanoic acid

InChI

InChI=1S/C21H27NO6/c1-10(2)9-16(20(24)25)22-19(23)14(6)27-17-8-7-15-11(3)12(4)21(26)28-18(15)13(17)5/h7-8,10,14,16H,9H2,1-6H3,(H,22,23)(H,24,25)

Clé InChI

CDKWACSMHPTBAQ-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)NC(CC(C)C)C(=O)O)C

SMILES canonique

CC1=C(C(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)NC(CC(C)C)C(=O)O)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.